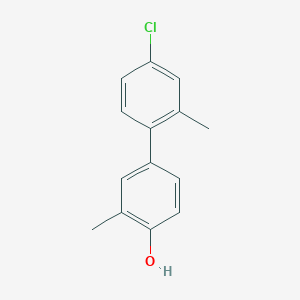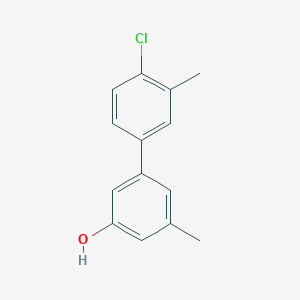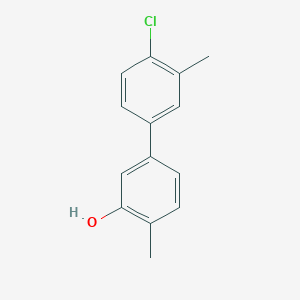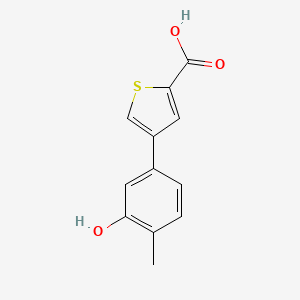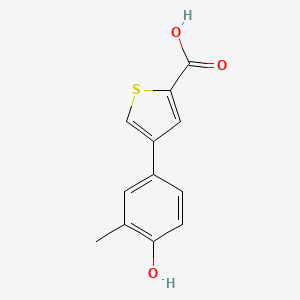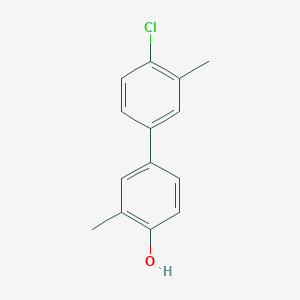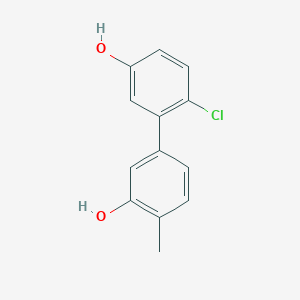
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-hydroxyphenyl)-2-methylphenol, 95% (also known as 2-chloro-5-hydroxy-m-cresol, 2-CHMC) is a phenolic compound with a wide range of applications in the scientific, medical, and industrial fields. It is a white, crystalline solid that has a molecular weight of 197.6 g/mol and a melting point of 127-129°C. It is soluble in water and organic solvents, and is stable in air. 2-CHMC is used as a reagent in organic syntheses, as an intermediate in the production of pharmaceuticals, and as a preservative in food and cosmetics. It has also been studied for its potential applications in the fields of biochemistry and physiology.
Mécanisme D'action
2-CHMC has been shown to have a variety of mechanisms of action. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, it has been found to interact with DNA and RNA, as well as to inhibit the activity of certain proteins.
Biochemical and Physiological Effects
2-CHMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and yeasts, as well as to have antifungal and antibacterial activities. It has also been found to have anti-inflammatory and analgesic effects, as well as to have antioxidant and free radical scavenging activities. In addition, it has been found to have immunomodulatory and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-CHMC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air. It is also soluble in water and organic solvents, and it is non-toxic. However, there are some limitations to its use in laboratory experiments. It has a low solubility in some organic solvents, and it can be difficult to obtain a uniform solution. In addition, it can be difficult to measure accurately in small quantities.
Orientations Futures
There are a variety of potential future directions for 2-CHMC research. These include further studies of its mechanism of action, as well as its potential uses in the fields of biochemistry and physiology. In addition, further research could be conducted to explore its potential applications in the development of pharmaceuticals and other products. Finally, further research could be conducted to explore its potential uses in the food and cosmetics industries.
Méthodes De Synthèse
2-CHMC can be synthesized from a variety of starting materials, including phenol, chloroform, and sodium hydroxide. The first step of the synthesis is the reaction of phenol and chloroform in the presence of sodium hydroxide to form 5-chloro-2-hydroxyphenol. This is then reacted with sodium methoxide to yield 2-CHMC. The reaction can be carried out at room temperature and is typically complete within a few hours.
Applications De Recherche Scientifique
2-CHMC has been used in a variety of scientific research applications, including the analysis of biological samples, the study of enzyme kinetics, and the identification of metabolites. It has also been used as a substrate in studies of the metabolism of xenobiotics by microorganisms, as well as in studies of the toxicology of environmental pollutants. In addition, 2-CHMC has been used as a reagent in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory drugs.
Propriétés
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8-2-3-9(6-13(8)16)11-7-10(15)4-5-12(11)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHQMRZULKNYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683875 |
Source


|
| Record name | 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-08-2 |
Source


|
| Record name | 6'-Chloro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






